2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and a chromenyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and cyanation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the bromophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)amine: Shares bromophenyl groups but differs in overall structure and properties.
2-amino-4′-bromobenzophenone: Similar in having amino and bromophenyl groups but lacks the chromenyl cyanide moiety.
Uniqueness
The uniqueness of 2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C23H18Br2N2O |
---|---|
Molecular Weight |
498.2g/mol |
IUPAC Name |
(8E)-2-amino-4-(4-bromophenyl)-8-[(4-bromophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H18Br2N2O/c24-17-8-4-14(5-9-17)12-16-2-1-3-19-21(15-6-10-18(25)11-7-15)20(13-26)23(27)28-22(16)19/h4-12,21H,1-3,27H2/b16-12+ |
InChI Key |
JBVAZYLNOKGSLO-FOWTUZBSSA-N |
SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Br)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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